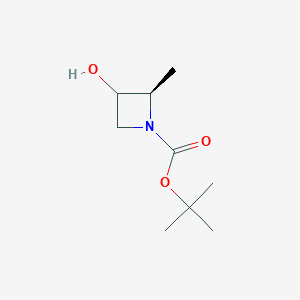
2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene is a chemical compound with the formula C6H3BrF2. It has a molecular weight of 192.989 . It is also known by other names such as 1-Bromo-2,5-difluorobenzene and 1,4-Difluoro-2-bromobenzene .
Synthesis Analysis
The synthesis of this compound involves the process of lithiation. This process is carried out in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane, and butyllithium in THF-hexane .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.508. It has a boiling point of 58-59 °C/20 mmHg and a melting point of -31 °C. The density of this compound is 1.708 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Coordination Chemistry and Metal Ion Complexes
Research highlights the synthesis and properties of difluoro-m-cyclophane-based fluorocryptands, which are complex organic structures that include fluorine atoms and can strongly coordinate with alkali and alkaline earth metal ions. This coordination significantly affects the properties of the resulting complexes, as evidenced by shifts in nuclear magnetic resonance (NMR) frequencies and coupling constants (Plenio et al., 1997).
Synthesis of Fluorinated Compounds
The versatility of halogenated benzene derivatives, including those similar to 2-Bromo-1,4-difluoro-3-(fluoromethyl)benzene, as starting materials in organometallic synthesis is demonstrated. These compounds serve as precursors in various synthetic pathways leading to synthetically useful reactions and the formation of organometallic and organolithium intermediates (Porwisiak & Schlosser, 1996).
Radiochemical Synthesis
In the field of radiopharmaceuticals, halomethyl-fluoromethyl-benzenes are used as precursors for nucleophilic substitution reactions with fluoride, providing new potential bifunctional labelling agents. This demonstrates the compound's relevance in developing radiolabeled molecules for biomedical imaging and therapy (Namolingam et al., 2001).
Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions of fluorobenzenes with various groups, including the transformation of difluorophenyltrimethylsilanes to bromodifluorobenzenes, illustrate the reactivity of fluorinated benzene derivatives under different conditions. These reactions are crucial for further modifications and applications of these compounds (Coe et al., 1998).
Polymer Science
The synthesis of new fluorine-containing polyethers from highly fluorinated monomers demonstrates the role of fluorinated benzene derivatives in creating materials with unique properties, such as solubility, hydrophobicity, and low dielectric constants, useful in advanced material applications (Fitch et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1,4-difluoro-3-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIDAWLWBHDIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CF)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)


![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)




![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2714593.png)